2-[(2-Methylphenyl)methoxy]acetic acid
Description
2-[(2-Methylphenyl)methoxy]acetic acid (IUPAC name) is a phenylacetic acid derivative featuring a methoxy-substituted benzyl group attached to the acetic acid backbone. Its structure combines aromatic and carboxylic acid functionalities, making it relevant in pharmaceutical intermediates and organic synthesis.
Properties
IUPAC Name |
2-[(2-methylphenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-4-2-3-5-9(8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFPPBZYRNADPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)methoxy]acetic acid typically involves the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylphenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Reaction Scheme: [ \text{2-Methylphenol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzaldehyde.
Reduction: Formation of 2-[(2-methylphenyl)methoxy]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Methylphenyl)methoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it can interact with receptors on cell membranes, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-[(2-Methylphenyl)methoxy]acetic acid with analogous compounds:
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : Derivatives like 2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid (C₁₇H₁₈O₃) are building blocks for chromene and benzofuran scaffolds, common in kinase inhibitors .
- Agrochemicals : Analogous compounds (e.g., methyl(2E)-2-(chloromethyl)phenylacetate) are precursors to strobilurin fungicides (e.g., dimoxystrobin), highlighting the role of methoxy-acetic acid derivatives in agrochemistry .
Biological Activity
2-[(2-Methylphenyl)methoxy]acetic acid, also known by its CAS number 953786-96-4, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group attached to a 2-methylphenyl moiety, linked to an acetic acid backbone. The molecular formula is . Its structure influences its reactivity and interaction with biological systems.
Molecular Structure
| Atom | Bond Length (Å) |
|---|---|
| C–O (methoxy group) | 1.4182 - 1.4193 |
| C–O (endocyclic) | 1.3642 - 1.3712 |
The methoxy group exhibits resonance with the aromatic system, which may enhance the compound's biological activity by stabilizing reactive intermediates or facilitating interactions with biological targets .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC Value (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
These findings suggest that the compound possesses significant antibacterial and antifungal activities, comparable to established antibiotics .
Anti-inflammatory Activity
In addition to its antimicrobial properties, research indicates that this compound may exhibit anti-inflammatory effects. Case studies have shown reductions in inflammatory markers in animal models treated with this compound.
Inflammatory Markers Reduction
| Marker | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-α | 120 | 60 |
This reduction in pro-inflammatory cytokines suggests a potential role for the compound in managing inflammatory diseases .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. The methoxy group enhances binding affinity to enzymes or receptors involved in inflammatory and microbial pathways.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Cytokine Modulation : It may modulate the release of cytokines involved in inflammation.
- Reactive Oxygen Species (ROS) Scavenging : The structure allows it to act as an antioxidant, reducing oxidative stress in cells.
Study on Antimicrobial Efficacy
In a controlled study involving various bacterial strains, the efficacy of this compound was assessed against standard antibiotics. The results indicated that this compound not only inhibited bacterial growth effectively but also reduced biofilm formation significantly.
Clinical Implications
The promising results from preclinical studies suggest potential applications in clinical settings, particularly for infections resistant to conventional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
